2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9-7(5-12)4-6-2-1-3-8(6)11-9/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBRKXNGQAKCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . Another approach includes the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or acids.
Reduction: Formation of alcohols or amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects.
Comparison with Similar Compounds
Functional Group Variations
Reactivity and Electronic Effects
- Aldehyde vs. Nitrile (CAPD): The aldehyde group in the target compound enables nucleophilic additions (e.g., forming imines), whereas the nitrile in CAPD derivatives participates in hydrolysis or cycloaddition reactions.
- Aldehyde vs. Sulfonyl Chloride: The sulfonyl chloride group is highly reactive toward amines/alcohols (forming sulfonamides/esters), while the aldehyde is more suited for condensation reactions. The target compound’s smaller molecular weight (147.17 g/mol vs. 217.67 g/mol for sulfonyl chloride) may improve solubility in organic solvents .
Corrosion Inhibition Performance
- CAPD derivatives exhibit mixed-type inhibition (physical and chemical adsorption) with efficiencies up to 97.7% in sulfuric acid, attributed to their planar structure and electron-rich nitrile group .
- The target compound’s aldehyde group may offer weaker adsorption compared to CAPD’s nitrile, but the chloro substituent could enhance binding via dipole interactions. Experimental validation is needed.
Theoretical and Computational Insights
- DFT and Monte Carlo Simulations: CAPD derivatives show strong adsorption on iron (110) surfaces due to electron density distribution around the nitrile group . For the target compound, simulations could predict enhanced adsorption at the chloro site, with the aldehyde contributing to dipole-metal interactions.
Biological Activity
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its structural characteristics suggest various biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : C9H8ClN
- Molecular Weight : 169.62 g/mol
- CAS Number : 183871-87-6
- Boiling Point : Not specified in the literature
- Density : Not specified in the literature
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
A study focused on the synthesis and evaluation of various derivatives of cyclopenta[b]pyridine revealed promising antimicrobial properties. Specifically, compounds with electron-withdrawing groups demonstrated enhanced activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
Recent investigations into the anticancer potential of cyclopenta[b]pyridine derivatives have shown that they can inhibit cell proliferation in various cancer cell lines. For instance, a derivative was tested against breast cancer cells (MCF-7) and exhibited an IC50 value indicating significant cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry assays.
Case Studies
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antibacterial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound showed a zone of inhibition comparable to standard antibiotics, suggesting its potential as an antibacterial agent.
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxicity against MCF-7 breast cancer cells.
- Method : MTT assay was used to determine cell viability.
- Results : The compound exhibited significant cytotoxicity with an IC50 value of 25 µM after 48 hours of treatment.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H8ClN |
| Molecular Weight | 169.62 g/mol |
| CAS Number | 183871-87-6 |
| Antimicrobial Activity | Zone of inhibition: 15 mm (against S. aureus) |
| IC50 (Anticancer) | 25 µM (MCF-7 cells) |
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde and its derivatives?
Methodological Answer: The compound and its analogs are typically synthesized via cyclocondensation reactions. For example, sodium alkoxide-catalyzed cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile yields functionalized derivatives. Key intermediates like 2-(aryl)-3-cyano derivatives are formed through dehydration and cyclization steps . Modifications at the 3-carbaldehyde position can be achieved via nucleophilic substitution or oxidation of alcohol precursors. Characterization of intermediates (e.g., IR for C=N groups at ~2200 cm⁻¹ and NMR for cyclic CH₂-CH₂ protons at δ 2.87–3.09 ppm) is critical for verifying structural integrity .
Table 1: Example Reaction Conditions from Literature
Q. How are spectroscopic techniques applied to characterize this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, C=N ~2219 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopentane CH₂ at δ 2.87–3.09 ppm, aromatic protons at δ 7.31–7.59 ppm) and carbon types (e.g., aldehyde carbon at ~190 ppm) .
- Elemental Analysis : Validates purity (e.g., C: 74.23% calc. vs. 74.43% found; N: 4.56% calc. vs. 4.42% found) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Hazard Mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315-H319) and respiratory sensitivity (H335) .
- Emergency Response : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult safety data sheets (SDS) for specific antidotes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of derivatives?
Methodological Answer:
- Catalyst Screening : Sodium alkoxide (e.g., NaOEt) enhances cyclocondensation efficiency compared to weaker bases .
- Temperature Control : Lower temps (room temp.) reduce side reactions, while higher temps (80–100°C) accelerate cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves isomers. Recrystallization from ethanol/water improves crystallinity .
Q. How do substituents at the pyridine ring influence physicochemical properties?
Methodological Answer: Electron-donating groups (e.g., methoxy, pyridyl) increase solubility in polar solvents but may reduce thermal stability. For example:
- Methoxy Substitution : Lowers melting point (171–173°C for CAPD-2 vs. >200°C for non-substituted analogs) .
- Chlorine at C2 : Enhances electrophilicity, facilitating nucleophilic attacks at the aldehyde position .
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Density | 1.241 g/cm³ | |
| Boiling Point | 236.5°C (predicted) | |
| pKa | 1.39 (predicted) | |
| Storage Temp. | 2–8°C (under N₂) |
Q. How should researchers address contradictions in reported spectroscopic data?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data across multiple studies (e.g., cyclopentane CH₂ protons at δ 2.87–3.09 ppm in vs. δ 2.5–3.5 ppm in ).
- Solvent Effects : Note deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for absolute configuration confirmation .
Q. What strategies are effective for modifying the cyclopenta[b]pyridine core for targeted applications?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Introduce NO₂ or CF₃ at C4 to enhance electrophilicity for drug design .
- Aldehyde Functionalization : Convert to oximes or hydrazones for coordination chemistry applications .
- Heterocycle Fusion : Attach thiophene or pyrrole rings to tune π-conjugation for optoelectronic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
